Enazadrem Phosphate

Description

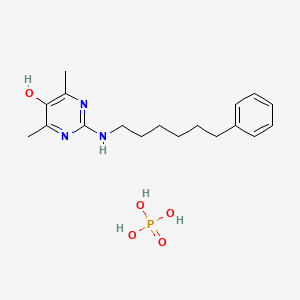

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

132956-22-0 |

|---|---|

Molecular Formula |

C18H28N3O5P |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

4,6-dimethyl-2-(6-phenylhexylamino)pyrimidin-5-ol;phosphoric acid |

InChI |

InChI=1S/C18H25N3O.H3O4P/c1-14-17(22)15(2)21-18(20-14)19-13-9-4-3-6-10-16-11-7-5-8-12-16;1-5(2,3)4/h5,7-8,11-12,22H,3-4,6,9-10,13H2,1-2H3,(H,19,20,21);(H3,1,2,3,4) |

InChI Key |

BPQAYMFGBGMJRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O.OP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Enazadrem phosphate; UNII-93VML10KA9; ENAZADREM PHOSPHATE; Enazadrem phosphate (USAN); Enazadrem phosphate [USAN]; SCHEMBL219332; 93VML10KA9; D03990. |

Origin of Product |

United States |

Foundational & Exploratory

Enazadrem Phosphate: Unraveling a Scientific Enigma

Despite a comprehensive search of publicly available scientific and medical literature, a detailed mechanism of action for the chemical entity known as enazadrem phosphate remains elusive. Similarly, information regarding its clinical trials, pharmacology, and development history is not readily accessible in the public domain.

Initial investigations into this compound, also identified by the synonym CP-70,490-09, revealed a potential association with the anti-parasitic drug candidate LXE408, which is currently in clinical development for the treatment of leishmaniasis. However, a thorough comparison of their respective chemical structures, as detailed in scientific databases, has definitively established that this compound and LXE408 are distinct molecular entities.

Structural Dissimilarity

Chemical structure data obtained from PubChem, a comprehensive database of chemical substances, clearly illustrates the differences between the two compounds.

This compound is characterized by the molecular formula C18H28N3O5P.

LXE408 , on the other hand, possesses a more complex structure with the molecular formula C23H18FN7O2.

This fundamental difference in their chemical makeup invalidates any assumption that data pertaining to LXE408 could be extrapolated to describe the properties or mechanism of action of this compound.

The Case of LXE408: A Kinetoplastid-Selective Proteasome Inhibitor

In contrast to the scarcity of information on this compound, extensive research is available for LXE408. Developed by Novartis in collaboration with the Drugs for Neglected Diseases initiative (DNDi), LXE408 is a potent and selective inhibitor of the kinetoplastid proteasome. This enzyme is crucial for the survival of Leishmania parasites, the causative agent of leishmaniasis. By inhibiting this proteasome, LXE408 effectively disrupts the parasite's cellular functions, leading to its death. Clinical trials for LXE408 are ongoing, with promising results in the quest for a safe and effective oral treatment for this neglected tropical disease.

The Unanswered Questions Surrounding this compound

The lack of public information on this compound raises several questions. It is possible that this compound was an early-stage research candidate that did not advance to later stages of development, or that its research and development were conducted under proprietary constraints that have not been publicly disclosed.

Without access to internal research documents or publications that specifically address this compound, any discussion of its mechanism of action, quantitative data, or experimental protocols would be purely speculative.

Enazadrem Phosphate: A Technical Guide to its Discovery and Development as a Novel Antileishmanial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem phosphate, also known by its developmental code LXE408, is a first-in-class, orally bioavailable, kinetoplastid-selective proteasome inhibitor under investigation for the treatment of visceral and cutaneous leishmaniasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound. It includes a detailed summary of its quantitative data, experimental methodologies, and visual representations of its signaling pathway and development workflow to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus, responsible for significant morbidity and mortality worldwide, with up to 30,000 deaths annually.[1] Current therapeutic options are limited by toxicity, variable efficacy, and the emergence of resistance. This compound (LXE408) represents a promising therapeutic advancement, emerging from a program aimed at identifying selective inhibitors of the kinetoplastid proteasome.[1] It is a structurally related analogue of the earlier lead compound GNF6702, optimized to overcome the solubility-limited oral absorption that hindered the progression of its predecessor.[2][3]

Discovery and Optimization

The development of this compound was a result of a focused lead optimization effort starting from the initial hit, GNF6702. While GNF6702 demonstrated potent and selective inhibition of the kinetoplastid proteasome and efficacy in murine models of leishmaniasis, its poor solubility limited its potential as an oral therapeutic.[2][3] The optimization program that led to this compound aimed to improve the physicochemical properties of the scaffold while retaining its potent antiparasitic activity. This effort culminated in the selection of LXE408, which exhibited remarkable efficacy in preclinical models of both visceral and cutaneous leishmaniasis and is currently in human clinical trials.[3]

Mechanism of Action

This compound acts as a selective inhibitor of the kinetoplastid proteasome, a crucial enzyme complex for protein degradation and turnover in the parasite.[1][4] Specifically, it inhibits the chymotrypsin-like activity of the β5 subunit of the Leishmania donovani proteasome.[3][4] High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to the proteasome in a noncompetitive manner.[1][3][4] This is a distinct mode of action compared to prototypical competitive proteasome inhibitors like bortezomib.[3][4] The structural basis for its selectivity for the kinetoplastid proteasome over the mammalian counterpart provides a clear therapeutic window, minimizing off-target effects.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

| Parameter | Value | Species |

| IC50 (proteasome inhibition) | 0.04 µM | L. donovani |

| EC50 (antiparasitic activity) | 0.04 µM | L. donovani |

Table 1: In vitro activity of this compound.[5]

In Vivo Efficacy

Preclinical studies in murine models of both visceral and cutaneous leishmaniasis have shown significant efficacy of this compound.

-

Visceral Leishmaniasis: In a murine model infected with L. donovani, oral administration of this compound led to a dose-dependent reduction in liver parasite burden. A dose of 1 mg/kg administered twice daily resulted in a 95% reduction in parasite load, which was comparable to the efficacy of miltefosine, the only approved oral treatment for leishmaniasis.[3][4] At a higher dose of 10 mg/kg, the parasite burden was reduced by over 99.84%.[5]

-

Cutaneous Leishmaniasis: In a BALB/c mouse model of cutaneous leishmaniasis infected with L. major, oral dosing with this compound resulted in significant healing of skin lesions.[3] A 10-day course of 20 mg/kg twice daily produced a therapeutic effect comparable to liposomal amphotericin B, a potent parenteral antileishmanial drug.[3]

Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species, demonstrating good oral bioavailability and a favorable safety profile.

| Species | Dose (IV) | Dose (PO) | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) |

| Mouse | 5 mg/kg | 20 mg/kg | 3.3 | 2.3 | 0.63 |

| Rat | 3 mg/kg | 10 mg/kg | 3.8 | 2.1 | 0.53 |

| Dog | 0.3 mg/kg | 1.0 mg/kg | 3.8 | - | - |

| Cynomolgus Monkey | 0.3 mg/kg | 10 mg/kg | 9.7 | - | - |

Table 2: Pharmacokinetic parameters of this compound in preclinical species.[5]

This compound has a low propensity to cross the blood-brain barrier, with a brain/plasma AUC ratio of 0.03 in mice.[5] It also shows no inhibition of the hERG channel (IC50 >30 µM), indicating a low risk for cardiac-related adverse events.[5]

Clinical Development

This compound is being co-developed by Novartis and the Drugs for Neglected Diseases initiative (DNDi) for the treatment of visceral and cutaneous leishmaniasis.[6]

-

Phase 1: A Phase 1 study in healthy volunteers demonstrated that this compound was safe and well-tolerated at all tested doses (up to 600 mg single and multiple doses), supporting its progression to Phase 2 trials.[6][7]

-

Phase 2:

-

Visceral Leishmaniasis: A Phase 2 study is ongoing in India to assess the efficacy, safety, and pharmacokinetic profile of this compound in patients with primary visceral leishmaniasis.[6][7] As of late 2023, 39 patients had been enrolled.[6] A separate Phase 2 trial is also underway in Ethiopia.[6][8] The results from these studies are anticipated in early 2026.[6]

-

Chagas Disease: A Phase 2 proof-of-concept study is planned to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with chronic Chagas disease.[9]

-

Experimental Protocols

Proteasome Inhibition Assay

The inhibitory activity of this compound against the L. donovani proteasome can be determined using a biochemical assay that measures the chymotrypsin-like activity of the β5 subunit.

-

Reagents: Purified L. donovani 20S proteasome, fluorogenic peptide substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.03% SDS), this compound (serial dilutions).

-

Procedure: a. The purified proteasome is incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 30 minutes) at room temperature. b. The fluorogenic substrate is added to initiate the reaction. c. The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).

-

Data Analysis: The rate of substrate cleavage is calculated from the linear phase of the reaction. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vitro Antiparasitic Activity Assay

The efficacy of this compound against intramacrophage L. donovani amastigotes can be assessed as follows:

-

Cell Culture: A macrophage cell line (e.g., THP-1) is infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.

-

Treatment: The infected macrophages are treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Quantification of Parasite Load: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining or by using a high-content imaging system.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of parasite clearance against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

-

Animal Model: BALB/c mice are infected intravenously with L. donovani promastigotes.

-

Treatment: After a specified period to allow for the establishment of infection, the mice are treated orally with this compound or a vehicle control for a defined duration (e.g., 8 days).

-

Assessment of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the livers are harvested. The parasite burden in the liver is quantified by counting the number of amastigotes in Giemsa-stained tissue imprints or by quantitative PCR.

-

Data Analysis: The percentage of parasite reduction in the treated groups is calculated relative to the vehicle control group.

Conclusion

This compound is a promising, orally active antileishmanial candidate with a novel mechanism of action. Its selective inhibition of the kinetoplastid proteasome, coupled with its potent in vivo efficacy and favorable pharmacokinetic and safety profiles, positions it as a potential game-changer in the treatment of leishmaniasis. The ongoing clinical trials will be crucial in establishing its clinical utility and could provide a much-needed, safe, and effective oral therapy for this devastating neglected tropical disease.

References

- 1. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LXE408 Novartis for VL DNDi [dndi.org]

- 7. dndi.org [dndi.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Enazadrem Phosphate: A Technical Guide to its Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem Phosphate, also known by its developmental code CP-70,490-09, is a pharmaceutical agent developed by Pfizer. This technical guide delineates the core mechanism of action of this compound, identifying its primary therapeutic target as lipoxygenase . Specifically, it functions as an inhibitor of leukotriene synthesis. This document provides a comprehensive overview of the available data, experimental methodologies, and the relevant signaling pathways, presented in a format tailored for researchers and professionals in drug development.

Introduction

This compound belongs to the chemical class of 2-amino-5-hydroxy-4,6-dimethylpyrimidine derivatives. The therapeutic potential of this class of compounds lies in their ability to modulate inflammatory pathways. Extensive research has identified the lipoxygenase pathway, a critical cascade in the generation of inflammatory mediators, as the primary target for these molecules.

Therapeutic Target: Lipoxygenase

The primary therapeutic target of this compound is lipoxygenase (LOX) . Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipids known as leukotrienes and lipoxins.

Mechanism of Action

This compound acts as a lipoxygenase inhibitor , thereby blocking the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including immune responses, bronchoconstriction, and chemotaxis of immune cells. By inhibiting LOX, this compound effectively reduces the production of these pro-inflammatory molecules, thus mitigating the inflammatory response. The parent compound, Enazadrem, is the active moiety responsible for this inhibitory activity.

Signaling Pathway

The inhibition of lipoxygenase by this compound directly impacts the arachidonic acid cascade. A simplified representation of this pathway and the point of intervention is provided below.

Therapeutic Indications

Based on its mechanism of action as a lipoxygenase inhibitor, this compound was investigated for its utility in treating a range of conditions characterized by inflammation. A US patent (US4554276A) for the 2-amino-5-hydroxy-4-methylpyrimidine class of compounds, to which Enazadrem belongs, outlines their potential use in:

-

Pulmonary diseases (e.g., asthma)

-

Inflammatory diseases (e.g., arthritis)

-

Cardiovascular diseases

-

Cancer

-

Psoriasis[1]

The cytoprotective properties of these compounds also suggest a potential role in the treatment of peptic ulcers.[1]

Quantitative Data

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 (LOX) | Data not available | - | - |

| Ki (LOX) | Data not available | - | - |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are proprietary to the developing pharmaceutical company. However, a general methodology for assessing lipoxygenase inhibition, as would have been employed, is outlined below.

General Workflow for In Vitro Lipoxygenase Inhibition Assay

Methodology:

-

Enzyme Preparation: A solution of purified lipoxygenase (e.g., human 5-LOX or 15-LOX) is prepared in a suitable buffer.

-

Substrate Preparation: A solution of the substrate, arachidonic acid, is prepared.

-

Compound Dilution: this compound is serially diluted to a range of concentrations to be tested.

-

Incubation: The enzyme, substrate, and varying concentrations of this compound (or vehicle control) are incubated together under controlled temperature and time conditions.

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid or an organic solvent.

-

Product Detection: The amount of leukotriene or other downstream product formed is quantified. This can be achieved through various methods, including spectrophotometry (measuring the formation of a conjugated diene), high-performance liquid chromatography (HPLC), or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.

Conclusion

This compound's therapeutic potential is rooted in its targeted inhibition of lipoxygenase, a key enzyme in the inflammatory cascade. By blocking the synthesis of leukotrienes, it offers a mechanism for the treatment of a variety of inflammatory and related disorders. While detailed quantitative and experimental data remain largely proprietary, the fundamental mechanism of action provides a solid foundation for further research and development in this area.

References

An In-Depth Technical Guide to Enazadrem Phosphate (Inaxaplin/VX-147) for APOL1-Mediated Kidney Disease

Executive Summary

APOL1-mediated kidney disease (AMKD) represents a significant unmet medical need, disproportionately affecting individuals of recent African ancestry who inherit two risk variants of the apolipoprotein L1 (APOL1) gene.[1][2] These variants induce a toxic gain-of-function mechanism, leading to podocyte injury, severe proteinuria, and a rapidly progressive decline in kidney function.[3] Enazadrem phosphate, whose active moiety is inaxaplin (VX-147), is a first-in-class, oral small molecule inhibitor developed by Vertex Pharmaceuticals to directly target the underlying cause of AMKD.[4][5] By selectively binding to and inhibiting the pore-forming function of the APOL1 protein, inaxaplin prevents the downstream cellular damage that drives the disease.[1][5] Preclinical studies demonstrated significant reductions in proteinuria in animal models.[1] A Phase 2a proof-of-concept study provided the first clinical evidence of this mechanism, showing that inaxaplin achieved a statistically significant and clinically meaningful 47.6% mean reduction in proteinuria in patients with AMKD. Based on these promising results, inaxaplin has advanced into a pivotal Phase 2/3 clinical trial, positioning it as a potentially transformative therapy for this devastating disease.[3][4]

The Pathophysiology of APOL1-Mediated Kidney Disease (AMKD)

Genetics and Epidemiology

The increased risk of certain forms of kidney disease in individuals of West and Central African descent is strongly linked to genetic variants in the APOL1 gene.[2] These risk variants, known as G1 and G2, are believed to have evolved to confer protection against African sleeping sickness.[6][7] However, when two risk alleles (G1/G1, G2/G2, or G1/G2) are inherited, there is a significantly increased lifetime risk of developing kidney disease.[8] An estimated 100,000 people in the United States and Europe have two APOL1 risk variants and proteinuric kidney disease.[3][9] While approximately 13% of Black Americans carry the high-risk genotype, not all will develop kidney disease, suggesting that a "second hit" or environmental stressor, such as viral infections or inflammation, is required to trigger the disease process.[6][10]

The Toxic Gain-of-Function Mechanism

The G1 and G2 risk variants cause kidney disease through a toxic gain-of-function mechanism.[3] The variant APOL1 proteins are believed to insert into cellular membranes, particularly in podocytes, forming pores or channels.[5][11] This leads to an uncontrolled influx of ions, causing cell swelling, mitochondrial dysfunction, endoplasmic reticulum stress, and ultimately, podocyte injury and death (apoptosis).[11][12][13] This damage to the glomeruli, the kidney's filtering units, disrupts the filtration barrier, resulting in the leakage of protein into the urine (proteinuria) and a rapid, progressive loss of kidney function that can lead to kidney failure, requiring dialysis or transplantation.[3][6]

This compound (Inaxaplin/VX-147): Mechanism of Action

Inaxaplin (VX-147) is a selective, oral small molecule inhibitor designed to directly counteract the toxic effects of the variant APOL1 protein.[5] It functions by binding to the APOL1 protein, which in turn blocks its ability to form pores in the cell membrane.[1] By inhibiting this channel-mediated ion flux, inaxaplin is intended to prevent the initial step in the pathological cascade, thereby protecting podocytes from injury and death, reducing proteinuria, and preserving kidney function.[1][5] This targeted approach addresses the root genetic cause of the disease, rather than just its downstream symptoms.[14]

Preclinical and Clinical Development

Preclinical Data Summary

The therapeutic potential of inaxaplin was first established through a series of preclinical experiments. These studies confirmed the drug's ability to inhibit the function of variant APOL1 protein both in vitro and in vivo.

| Study Type | Model | Key Finding | Citation |

| In Vitro Assay | HEK293 cells expressing APOL1 G1/G2 variants | Inaxaplin effectively inhibits APOL1-mediated cationic flux. | [1] |

| In Vivo Model | Transgenic mice with homozygous APOL1 G2 variant | Inaxaplin treatment resulted in an average 74% reduction in interferon-γ-induced proteinuria. | [1][5] |

Experimental Protocols

In Vitro Ion Flux Assay:

-

Cell Line: A human embryonic kidney 293 (HEK293) cell line was engineered with a tetracycline-inducible promoter to control the expression of the APOL1 G1 risk variant.[5]

-

Methodology: The assay measured APOL1-mediated ion flux by monitoring the influx of thallium ions, a surrogate for potassium, into the cells using a fluorescent dye.[5]

-

Procedure: Cells were incubated with varying concentrations of inaxaplin (VX-147) prior to the induction of APOL1 expression. Thallium influx was then measured to quantify the inhibitory effect of the compound on APOL1 channel function.[5]

In Vivo Transgenic Mouse Model:

-

Animal Model: A transgenic mouse model homozygous for the human APOL1 G2 risk variant was utilized.[5]

-

Disease Induction: Kidney injury and proteinuria were induced by injecting the mice with interferon-gamma (IFNγ), which serves as an inflammatory trigger that upregulates APOL1 expression.[5]

-

Intervention: Following disease induction, mice were administered inaxaplin (VX-147).[5]

-

Endpoint Measurement: Changes in proteinuria were assessed by measuring the urine albumin-to-creatinine ratio (UACR) to determine the efficacy of the treatment.[5]

Phase 2a Proof-of-Concept Study (VX19-147-101)

The first human study of inaxaplin in patients with AMKD provided strong proof-of-concept for its mechanism of action and therapeutic potential.

Study Design:

-

Trial Name: VX19-147-101 (NCT04340362)

-

Design: A Phase 2a, single-arm, open-label study.[5]

-

Population: 16 patients with biopsy-proven focal segmental glomerulosclerosis (FSGS), two APOL1 mutations, significant proteinuria (UPCR ≥0.7 g/g and <10 g/g), and an eGFR ≥27 mL/min/1.73 m2.[5]

-

Primary Endpoint: The percent change from baseline in urine protein-to-creatinine ratio (UPCR) at Week 13.[5]

Efficacy and Safety Results: The study met its primary endpoint, demonstrating a rapid, significant, and clinically meaningful reduction in proteinuria.

| Parameter | Result | Confidence Interval | Citation |

| Primary Endpoint | |||

| Mean % Reduction in UPCR at Week 13 | 47.6% | 95% CI: -60.0% to -31.3% | |

| Safety | |||

| Most Common AEs (>15%) | Headache, back pain, nausea | N/A | [15] |

| Discontinuations due to AEs | 0 | N/A | |

| Drug-related Serious AEs | 0 | N/A |

Results are for the 13 evaluable patients as per the pre-specified statistical analysis plan.

The Pivotal Phase 2/3 AMPLITUDE Study

Following the success of the Phase 2a study, Vertex advanced inaxaplin into a global, pivotal Phase 2/3 adaptive study named AMPLITUDE (NCT05312879).[4][16]

Study Design:

-

Design: A Phase 2/3 adaptive, randomized, double-blind, placebo-controlled trial.[4][16]

-

Population: Patients with AMKD, with the study expanded to include adolescents aged 10 to 17 years.[4]

-

Intervention: Inaxaplin 45 mg orally once daily versus placebo, administered on top of a stable standard-of-care regimen.[4][17]

-

Primary Endpoint (Interim Analysis): The study includes a pre-planned interim analysis at Week 48 evaluating the slope of estimated glomerular filtration rate (eGFR), supported by the change in proteinuria.[3] Positive results from this analysis may form the basis for seeking accelerated approval in the U.S.[3][4]

-

Primary Endpoint (Final Analysis): The primary endpoint for the final analysis is the eGFR slope after approximately two years of treatment.[3][18]

-

Secondary Endpoint: Time to a composite clinical outcome, defined as a sustained decline of >30% in eGFR, onset of end-stage kidney disease, or death.[18][19]

Conclusion

This compound (inaxaplin/VX-147) represents a paradigm shift in the treatment of APOL1-mediated kidney disease. By directly targeting the fundamental genetic driver of the disease—the toxic pore-forming function of variant APOL1 protein—it holds the potential to be the first therapy that modifies the disease course. The robust and clinically meaningful reduction in proteinuria observed in the Phase 2a study provides strong validation for this approach. The ongoing pivotal Phase 2/3 AMPLITUDE study will be critical in determining its long-term efficacy in slowing the progression to kidney failure. If successful, inaxaplin could become a foundational, transformative therapy for the tens of thousands of patients living with this progressive and debilitating condition.[4][14]

References

- 1. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APOL1-Mediated Kidney Disease (AMKD) | National Kidney Foundation [kidney.org]

- 3. Vertex Advances VX-147 Into Pivotal Clinical Development for People With APOL1-Mediated Kidney Disease | Vertex Pharmaceuticals Newsroom [news.vrtx.com]

- 4. Vertex Advances Inaxaplin (VX-147) into Phase 3 Portion of Adaptive Phase 2/3 Clinical Trial for the Treatment of APOL1-Mediated Kidney Disease | Vertex Pharmaceuticals [investors.vrtx.com]

- 5. coursesv4bbs.blob.core.windows.net [coursesv4bbs.blob.core.windows.net]

- 6. APOL1-Mediated Kidney Disease (AMKD) | American Kidney Fund [kidneyfund.org]

- 7. Diabetic kidney disease risk with APOL1 gene [medicalnewstoday.com]

- 8. APOL1 and APOL1-Associated Kidney Disease: A Common Disease, an Unusual Disease Gene − Proceedings of the Henry Shavelle Professorship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. JCI - Genetics of kidney failure and the evolving story of APOL1 [jci.org]

- 11. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APOL1 kidney disease risk variants – an evolving landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Therapies in APOL1-Mediated Kidney Disease: From Molecular Pathways to Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inaxaplin (VX-147) Enters Phase 3 in APOL1 Kidney Disease Trial [synapse.patsnap.com]

- 15. businesswire.com [businesswire.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Vertex advances APOL1 kidney disease therapy to Phase III [clinicaltrialsarena.com]

- 18. Inaxaplin (VX 147) advances into phase III portion of adaptive phase II/III clinical trial for the treatment of APOL1-mediated kidney disease - Medthority [medthority.com]

- 19. Inaxaplin Enters Phase 3 in APOL1 Kidney Disease Trial [synapse.patsnap.com]

Enazadrem Phosphate and Parent Compound Enazadrem: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem (also known by its developmental code CP-70,490) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Its phosphate prodrug, enazadrem phosphate (CP-70,490-09), was developed to enhance the compound's pharmaceutical properties. Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases, including psoriasis, asthma, and other immune system and skin disorders. By targeting 5-LOX, enazadrem represents a therapeutic strategy aimed at mitigating the inflammatory cascade driven by leukotrienes. This technical guide provides a comprehensive overview of the available information on enazadrem and its phosphate prodrug, focusing on their mechanism of action, and the underlying experimental methodologies.

Introduction

Enazadrem is a small molecule inhibitor targeting the 5-lipoxygenase enzyme. The inhibition of this enzyme blocks the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. The development of a phosphate ester prodrug, this compound, is a common strategy in pharmaceutical development to improve a drug's solubility and oral bioavailability. Upon administration, the phosphate group is expected to be cleaved by endogenous phosphatases, releasing the active parent compound, enazadrem.

Chemical and Physical Properties

A summary of the chemical and physical properties of enazadrem and this compound is provided in Table 1.

Table 1: Chemical and Physical Properties

| Property | Enazadrem | This compound |

| IUPAC Name | 4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol | 4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol; phosphoric acid |

| Molecular Formula | C₁₈H₂₅N₃O | C₁₈H₂₈N₃O₅P |

| Molecular Weight | 299.41 g/mol | 397.39 g/mol |

| CAS Number | 107361-33-1 | 132956-22-0 |

| Developmental Code | CP-70,490 | CP-70,490-09 |

Mechanism of Action: 5-Lipoxygenase Inhibition

Enazadrem's primary mechanism of action is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a crucial enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes.

The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a critical component of the inflammatory response. The key steps are outlined below and visualized in the signaling pathway diagram.

By inhibiting 5-LOX, enazadrem is expected to reduce the production of all downstream leukotrienes, thereby exerting its anti-inflammatory effects.

Experimental Protocols

While specific experimental data for enazadrem is not publicly available, this section outlines the general methodologies used to evaluate 5-lipoxygenase inhibitors.

In Vitro 5-Lipoxygenase Inhibition Assay

The inhibitory activity of a compound against 5-LOX is typically determined using a cell-free or cell-based assay.

Objective: To determine the concentration of the test compound required to inhibit 5-LOX activity by 50% (IC50).

General Protocol (Cell-Free Assay):

-

Enzyme Source: Purified human recombinant 5-lipoxygenase or a crude enzyme preparation from a suitable cell line (e.g., neutrophils).

-

Substrate: Arachidonic acid.

-

Assay Buffer: A suitable buffer (e.g., phosphate or Tris buffer) at a physiological pH.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The formation of leukotriene products (e.g., LTB4) is measured. This can be done spectrophotometrically by monitoring the formation of a conjugated diene system at 234 nm, or by using more specific methods like ELISA or LC-MS/MS.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical and Clinical Development Status

Publicly available information on the preclinical and clinical development of enazadrem and this compound is limited. While it is known to have been in development for inflammatory conditions such as psoriasis, specific data from these studies are not readily accessible in the public domain.

Conclusion

Enazadrem is a 5-lipoxygenase inhibitor with a clear mechanism of action targeting a key pathway in inflammation. The development of its phosphate prodrug, this compound, suggests an effort to optimize its pharmaceutical properties for clinical use. While the publicly available data on its specific in vitro potency, pharmacokinetic profile, and clinical efficacy is scarce, the scientific rationale for its development as a treatment for inflammatory diseases is well-founded. Further disclosure of preclinical and clinical data would be necessary for a complete and in-depth technical assessment of this compound.

The Pharmacological Profile of Enazadrem Phosphate (VX-548): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem phosphate, also known as suzetrigine (VX-548), is a first-in-class, orally bioavailable, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8. Developed by Vertex Pharmaceuticals, it represents a significant advancement in the field of analgesia, offering a novel, non-opioid mechanism of action for the treatment of moderate-to-severe acute pain. By selectively targeting NaV1.8, a channel predominantly expressed in peripheral pain-sensing neurons, this compound effectively reduces pain signal transmission without the central nervous system side effects and addictive potential associated with opioids. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety data from key clinical trials.

Mechanism of Action

This compound exerts its analgesic effect through the selective and potent inhibition of the NaV1.8 sodium channel. NaV1.8 plays a crucial role in the generation and propagation of action potentials in nociceptive neurons of the peripheral nervous system.

Allosteric Inhibition of NaV1.8

Unlike traditional sodium channel blockers that target the channel's pore, this compound employs a novel allosteric mechanism. It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed, non-conducting state. This tonic inhibition of NaV1.8 reduces the excitability of sensory neurons, thereby dampening the transmission of pain signals to the central nervous system.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized through a series of electrophysiological and binding assays.

Potency and Selectivity

This compound is a highly potent inhibitor of human NaV1.8 channels. In vitro studies have demonstrated its exquisite selectivity for NaV1.8 over other NaV channel subtypes and a wide range of other molecular targets.

| Target | Assay Type | Species | IC50 | Selectivity vs. other NaV subtypes | Reference(s) |

| NaV1.8 | Electrophysiology | Human | 0.7 nM | ≥31,000-fold | |

| Other NaV Subtypes | Electrophysiology | Human | >21.7 µM | - | |

| 180 Other Molecular Targets | Various Binding Assays | - | - | High |

Table 1: In Vitro Potency and Selectivity of this compound

Experimental Protocols: In Vitro Assays

-

Objective: To determine the potency and selectivity of this compound on human NaV channels.

-

Methodology: Manual patch-clamp electrophysiology was performed on cells recombinantly expressing human NaV channels and on dissociated human dorsal root ganglion (DRG) neurons.

-

Cell Preparation: Dissociated primary DRG neurons were isolated from humans and cultured on glass coverslips.

-

Recording: Whole-cell voltage-clamp recordings were used to measure tetrodotoxin-resistant (TTX-R) currents, which are characteristic of NaV1.8.

-

Voltage Protocol: A simple voltage protocol stepping from a holding potential of -90 mV to -10 or 0 mV was used to assess the inhibition by suzetrigine. For selectivity assessments, voltage clamp protocols were designed to evaluate potency across both closed and inactivated states of the channels.

-

Data Analysis: The concentration of suzetrigine that resulted in 50% of the maximum inhibition (IC50) was calculated.

-

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support oral administration.

Human Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference(s) |

| Tmax (median) | ~3 hours | Fasting | |

| Tmax (median) | ~5 hours | With food | |

| Effective Half-life | ~23.6 hours | - | |

| Apparent Volume of Distribution | 495 L | - | |

| Protein Binding | High | - | |

| Metabolism | CYP3A4 and CYP3A5 | - |

Table 2: Human Pharmacokinetic Parameters of this compound (Suzetrigine)

Preclinical Pharmacokinetics (Rat Model)

A study in rats revealed significant gender differences in the pharmacokinetics of this compound.

| Parameter | Male Rats | Female Rats | Reference(s) |

| AUC0-t (IV) | 253.8 ± 6.3 ng·h/mL | 1505.8 ± 47.3 ng·h/mL | |

| Clearance (IV) | 65.1 ± 1.7 mL/min/kg | 12.5 ± 0.8 mL/min/kg | |

| Oral Bioavailability | 11% | 96% |

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats

Clinical Efficacy and Safety

This compound has demonstrated significant efficacy and a favorable safety profile in Phase II and Phase III clinical trials for the treatment of moderate-to-severe acute pain and painful diabetic peripheral neuropathy.

Acute Pain (Post-Surgical Setting)

-

Study Design: Two randomized, double-blind, placebo-controlled pivotal trials were conducted in patients following abdominoplasty and bunionectomy surgeries. A third single-arm study evaluated safety and effectiveness in a broad range of surgical and non-surgical acute pain conditions.

-

Dosage: An initial oral dose of 100 mg followed by 50 mg every 12 hours.

-

Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.

| Trial | Primary Endpoint (SPID48 LS Mean Difference vs. Placebo) | p-value | Reference(s) |

| Abdominoplasty | 48.4 (95% CI: 33.6, 63.1) | <0.0001 | |

| Bunionectomy | 29.3 (95% CI: 14.0, 44.6) | 0.0002 |

Table 4: Phase III Efficacy Results in Acute Pain

-

Key Secondary Endpoint: Time to meaningful pain relief (≥2-point reduction in Numeric Pain Rating Scale - NPRS). The median time to meaningful pain relief was significantly shorter for this compound (2 hours in abdominoplasty and 4 hours in bunionectomy) compared to placebo (8 hours in both studies).

-

Safety: this compound was generally well-tolerated, with most adverse events being mild to moderate in severity. The incidence of adverse events was lower in the this compound arm compared to the placebo arm.

Painful Diabetic Peripheral Neuropathy (DPN)

-

Study Design: A randomized, double-blind, active-controlled, dose-ranging study.

-

Dosage: Once-daily doses of 23 mg (low), 46 mg (mid), and 69 mg (high).

-

Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the NPRS at Week 12.

| Dose Group | Mean Change in NPRS at Week 12 | Reference(s) |

| High Dose (69 mg) | -2.26 | |

| Mid Dose (46 mg) | -2.11 | |

| Low Dose (23 mg) | -2.18 | |

| Pregabalin (Reference) | -2.09 |

Table 5: Phase II Efficacy Results in Painful Diabetic Peripheral Neuropathy

-

Responder Analysis: Over 30% of patients treated with this compound achieved a ≥50% reduction in pain, and over 20% in the mid- and high-dose groups achieved a ≥70% reduction.

-

Safety: this compound was generally well-tolerated at all doses. The most common adverse events were mild to moderate.

Conclusion

This compound (suzetrigine, VX-548) is a promising, first-in-class, non-opioid analgesic with a novel mechanism of action. Its high potency and selectivity for NaV1.8, combined with a favorable pharmacokinetic profile, translate into significant clinical efficacy in both acute and neuropathic pain settings. The robust clinical trial data, demonstrating a positive benefit-risk profile, position this compound as a valuable therapeutic alternative to opioids for the management of moderate-to-severe pain. Further research will continue to elucidate its full therapeutic potential and role in various pain management paradigms.

In Vitro Profile of Enazadrem Phosphate (VX-548): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem Phosphate, the phosphate salt of enazadrem (also known as suzetrigine or VX-548), is a first-in-class, orally bioavailable, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is a genetically validated target for pain, as it is preferentially expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.[1][3] This technical guide provides a comprehensive overview of the in vitro studies that have characterized the potency, selectivity, and mechanism of action of this compound, establishing its profile as a promising non-opioid analgesic.

Mechanism of Action

Enazadrem acts as a potent allosteric inhibitor of the NaV1.8 channel. Unlike traditional channel blockers that physically occlude the pore, Enazadrem employs a novel mechanism by binding to the channel's second voltage-sensing domain (VSD2).[1][2] This binding stabilizes the channel in a closed, non-conducting state, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in pain-sensing neurons.[1][2] This allosteric inhibition results in a tonic, state-dependent block of NaV1.8.[1]

In Vitro Potency and Selectivity

The potency and selectivity of Enazadrem have been rigorously determined using patch-clamp electrophysiology techniques in recombinant cell lines expressing various human NaV channel subtypes. These studies have demonstrated that Enazadrem is exceptionally potent against NaV1.8 with a sub-nanomolar half-maximal inhibitory concentration (IC50).

Potency on Human NaV1.8

Quantitative analysis reveals that Enazadrem (VX-548) inhibits human NaV1.8 channels with an IC50 value of approximately 0.7 nM .[4] Some studies have reported values as low as 0.27 nM, confirming its high potency.

Selectivity Profile

A key attribute of Enazadrem is its remarkable selectivity for NaV1.8 over other NaV channel subtypes, which are expressed in the central nervous system, heart, and skeletal muscle. The compound displays at least a 31,000-fold selectivity for NaV1.8 over all other tested subtypes, including NaV1.1 through NaV1.7 and NaV1.9.[1][2][4] This high selectivity is crucial for minimizing the potential for off-target effects, such as CNS or cardiovascular adverse events, that have limited the development of less selective sodium channel blockers.[3]

| Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.8 (Fold) |

| hNaV1.8 | ~0.7 | - |

| hNaV1.1 | >21,700 | >31,000 |

| hNaV1.2 | >21,700 | >31,000 |

| hNaV1.3 | >21,700 | >31,000 |

| hNaV1.4 | >21,700 | >31,000 |

| hNaV1.5 | >21,700 | >31,000 |

| hNaV1.6 | >21,700 | >31,000 |

| hNaV1.7 | >21,700 | >31,000 |

| hNaV1.9 | >21,700 | >31,000 |

Experimental Protocols

The characterization of Enazadrem's in vitro pharmacology relies heavily on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents through specific channels expressed in heterologous systems, such as Human Embryonic Kidney (HEK293) cells.

Whole-Cell Patch-Clamp Electrophysiology Workflow

The general workflow involves preparing cells that are genetically modified to express the human NaV channel of interest, establishing a high-resistance (giga-ohm) seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the precise control of the membrane voltage and the recording of the resulting ionic currents in response to various voltage protocols, both before and after the application of the test compound.

Representative Protocol for IC50 Determination

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the human NaV1.8 channel alpha subunit and the auxiliary beta-1 subunit.

-

Intracellular Solution (Pipette Solution):

-

CsF: 110 mM

-

CsCl: 10 mM

-

HEPES: 10 mM

-

EGTA: 10 mM

-

NaCl: 10 mM

-

Adjusted to pH 7.2 with CsOH.

-

-

Extracellular Solution (Bath Solution):

-

NaCl: 135 mM

-

KCl: 4 mM

-

CaCl2: 2 mM

-

MgCl2: 1 mM

-

HEPES: 10 mM

-

Glucose: 10 mM

-

Adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol:

-

Holding Potential: Cells are held at a membrane potential of -120 mV to ensure channels are in a resting, closed state.

-

Test Pulse: A depolarizing voltage step to 0 mV for 20-50 milliseconds is applied to elicit a peak inward sodium current.

-

Compound Application: Enazadrem is perfused into the bath at varying concentrations.

-

Measurement: The peak inward current is measured before (control) and after equilibration with each concentration of the compound.

-

-

Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the control. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.

Conclusion

The comprehensive in vitro characterization of this compound (VX-548) demonstrates its exceptional potency and selectivity as an inhibitor of the NaV1.8 sodium channel. Through a novel, allosteric mechanism of action, it effectively blocks the channel responsible for transmitting pain signals in the peripheral nervous system. The data, generated through rigorous electrophysiological methods, strongly support its development as a first-in-class, non-addictive analgesic for the treatment of moderate-to-severe pain.

References

- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VX-548 (Suzetrigine) | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]

Enazadrem Phosphate (VX-147): A Targeted Inhibitor of APOL1 Pore Function for the Treatment of APOL1-Mediated Kidney Disease

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Apolipoprotein L1 (APOL1)-mediated kidney disease (AMKD) represents a significant unmet medical need, particularly in populations with recent African ancestry. Toxic gain-of-function variants (G1 and G2) of the APOL1 gene lead to the formation of pores in kidney cells, primarily podocytes, causing cytotoxicity, proteinuria, and rapid progression to kidney failure. Enazadrem phosphate (also known as inaxaplin or VX-147) is a first-in-class, oral, small-molecule inhibitor designed to directly target the underlying cause of AMKD by blocking the pore-forming function of the APOL1 protein. This document provides a comprehensive technical overview of the mechanism, preclinical validation, and clinical efficacy of this compound in inhibiting APOL1 pore function.

The Pathophysiology of APOL1-Mediated Kidney Disease (AMKD)

The APOL1 gene is found only in humans and some primates.[1] While the wild-type version (G0) plays a role in innate immunity against certain trypanosome parasites, two variants, G1 and G2, evolved to confer enhanced protection against African sleeping sickness.[2] However, inheriting two of these risk alleles (G1/G1, G2/G2, or G1/G2) is strongly associated with an increased risk of developing a spectrum of proteinuric kidney diseases, including focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy (HIVAN), and hypertension-attributed end-stage kidney disease.[3][4]

The pathogenic mechanism of the G1 and G2 variants is a toxic gain-of-function.[2][5] Under conditions of cellular stress or inflammation (e.g., viral infections like HIV or COVID-19, or high interferon levels), the expression of APOL1 in kidney podocytes is upregulated.[1][3] The variant APOL1 proteins then form cation-selective pores or channels in cellular membranes, including the plasma membrane and potentially mitochondrial membranes.[1][5] This aberrant channel activity leads to uncontrolled ion flux, such as potassium efflux, which in turn triggers cellular swelling, mitochondrial dysfunction, activation of stress-activated protein kinase (SAPK) pathways, and ultimately, podocyte death.[5][6] The loss of podocytes disrupts the glomerular filtration barrier, leading to massive protein leakage into the urine (proteinuria) and progressive loss of kidney function.[7]

This compound: A Direct Inhibitor of APOL1 Pore Function

This compound (VX-147) is an investigational, orally administered small molecule designed to directly inhibit the channel function of the APOL1 protein.[8][9] By binding to the APOL1 protein, it blocks the pore, thereby preventing the uncontrolled ion flux that is the root cause of podocyte toxicity.[2][10] This targeted approach represents a precision medicine strategy to treat AMKD by addressing its genetic basis, rather than managing downstream symptoms.[11]

Preclinical Validation and Experimental Protocols

A suite of in vitro assays and in vivo models was developed to identify and characterize small-molecule inhibitors of APOL1.[11][12]

Experimental Protocols

-

Thallium Flux Assay:

-

Objective: To indirectly measure APOL1-mediated cation channel activity. Thallium (Tl+) acts as a surrogate for potassium (K+).[12]

-

Methodology: Tetracycline-inducible HEK293 cell lines were engineered to express APOL1 G0, G1, or G2 variants. Upon induction, a thallium-sensitive fluorescent dye was loaded into the cells. The addition of a thallium-containing buffer to the extracellular medium initiated ion flux through active APOL1 channels, causing an increase in fluorescence as thallium entered the cells. The rate of fluorescence increase was proportional to APOL1 channel activity. Test compounds, like this compound, were added to assess their ability to inhibit this flux.[12][13]

-

-

APOL1-Mediated Cell Viability Assay:

-

Objective: To assess the impact of APOL1 channel function on cell survival.[12]

-

Methodology: The same tetracycline-inducible HEK293 cell lines were used. APOL1 expression was induced for an extended period (e.g., 96 hours). Cell viability was then measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. A reduction in the luminescent signal indicated APOL1-mediated cytotoxicity. The protective effect of inhibitors was measured by their ability to preserve cell viability.[14]

-

-

Trypanosome Lysis Assay:

-

Objective: To confirm that inhibition of ion flux translates to the inhibition of a known biological function of APOL1.[12]

-

Methodology: The assay leverages the natural function of APOL1 to kill Trypanosoma brucei. The parasites were incubated with human serum containing active APOL1. The viability of the trypanosomes was assessed over time. An effective APOL1 inhibitor was expected to prevent APOL1-mediated trypanolysis and allow the parasites to survive.[15]

-

-

Transgenic Mouse Model of AMKD:

-

Objective: To evaluate the in vivo efficacy of APOL1 inhibitors in a disease-relevant animal model.[12][13]

-

Methodology: Transgenic mice homozygous for the human APOL1 G2 risk variant were utilized. These mice do not have a baseline kidney phenotype. To induce the disease state, a single injection of interferon-gamma (IFNγ) was administered to stimulate the expression of the APOL1 transgene in the kidneys. This induction led to significant, APOL1-dependent proteinuria, measured by the albumin-to-creatinine ratio in urine. The mice were then treated with the test compound (e.g., this compound) to determine its ability to reduce proteinuria.[13]

-

Preclinical Data Summary

This compound demonstrated potent and specific inhibition of APOL1 channel activity across all preclinical assays. It effectively blocked ion flux, prevented APOL1-mediated cell death, and inhibited trypanolysis.[13][15] In the IFNγ-induced APOL1 transgenic mouse model, administration of this compound led to a dose-dependent and significant reduction in proteinuria, providing strong in vivo proof-of-concept.[13][15]

| Preclinical Assay | Endpoint Measured | Result with this compound (VX-147) | Reference |

| Thallium Flux Assay | Inhibition of APOL1-mediated ion flux | Potent blockade of G1 and G2 variant channel activity. | [7][12] |

| Cell Viability Assay | Prevention of APOL1-mediated cytotoxicity | Inhibition of APOL1-dependent cell death in podocytes. | [11][15] |

| Trypanosome Lysis Assay | Prevention of trypanosome killing | Potent blockade of APOL1-mediated trypanolysis. | [15] |

| APOL1 Transgenic Mouse | Reduction of IFNγ-induced proteinuria | Dose-dependent resolution of albuminuria. | [7][15] |

Clinical Evidence: Phase 2a Proof-of-Concept Study

The efficacy and safety of this compound were evaluated in a Phase 2a open-label, proof-of-concept study in patients with biopsy-proven FSGS and two APOL1 risk alleles.[10]

Study Design and Results

A total of 16 patients were enrolled and treated with this compound on top of standard of care. The primary efficacy endpoint was the change in urine protein to creatinine ratio (UPCR) from baseline at Week 13.

The study demonstrated that this compound led to a rapid, statistically significant, and clinically meaningful reduction in proteinuria.[7] The treatment was well-tolerated, with all adverse events reported as mild or moderate and none leading to discontinuation of the drug.[7]

Quantitative Clinical Data

| Parameter | Value (N=16 Total) | Reference |

| Mean Age (years) | 38.8 | [7] |

| APOL1 Genotype | G1/G1: 56.3%, G2/G2: 6.3%, G1/G2: 37.5% | [7] |

| Mean Baseline UPCR (g/g) | 2.08 | [7] |

| Mean Baseline eGFR (mL/min/1.73 m²) | 51.2 | [7] |

| Primary Outcome (13 evaluable patients) | ||

| Mean Reduction in UPCR at Week 13 | 47.6% (95% CI: -60.0%, -31.3%) | |

| Safety | Well-tolerated; most common AEs were headache, back pain, and nausea. No serious AEs related to the drug. | [7] |

These results provided the first clinical evidence that inhibiting APOL1 function can substantially reduce proteinuria in patients with AMKD, validating APOL1 as a therapeutic target.[7]

Conclusion and Future Directions

This compound is a pioneering therapeutic agent that directly targets the genetic underpinning of APOL1-mediated kidney disease. By inhibiting the toxic pore-forming function of APOL1 risk variants, it has demonstrated a robust ability to prevent podocyte injury in preclinical models and significantly reduce proteinuria in patients with AMKD.[7][11]

Based on the strong proof-of-concept data, this compound has advanced into a pivotal Phase 2/3 clinical trial (AMPLITUDE study) to further evaluate its long-term impact on kidney function (eGFR slope) and clinical outcomes in a broader AMKD population, including adolescents.[16] The success of this targeted therapy holds the potential to transform the treatment paradigm for a patient population at high risk of progression to kidney failure, offering a precision medicine approach to a genetically-defined disease.[9][16]

References

- 1. Novel Therapies in APOL1-Mediated Kidney Disease: From Molecular Pathways to Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Search of the Mechanism of APOL1 Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Genetics of kidney failure and the evolving story of APOL1 [jci.org]

- 5. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reachmd.com [reachmd.com]

- 7. coursesv4bbs.blob.core.windows.net [coursesv4bbs.blob.core.windows.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Safety and Tolerability of the APOL1 Inhibitor, Inaxaplin, following Single- and Multiple-Ascending Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APOL1 Kidney Disease: Discovery to Targeted Therapy in 10 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genetic Inhibition of APOL1 Pore-Forming Function Prevents APOL1-Mediated Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ir.mazetx.com [ir.mazetx.com]

- 16. Inaxaplin (VX 147) advances into phase III portion of adaptive phase II/III clinical trial for the treatment of APOL1-mediated kidney disease - Medthority [medthority.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Enazadrem Phosphate (LX-9211)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enazadrem, also known as LX-9211 or BMS-986176, is a potent and selective, orally active, and central nervous system (CNS) penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2][3][4] It is currently under investigation in clinical trials for the treatment of neuropathic pain.[1][3] Enazadrem Phosphate is the dihydrogen phosphate salt of the active parent compound, Enazadrem. This document provides a detailed protocol for the synthesis of Enazadrem and its subsequent conversion to this compound, based on publicly available scientific literature and patents.

Mechanism of Action

Enazadrem exerts its therapeutic effect by inhibiting AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the formation of clathrin-coated vesicles. By inhibiting AAK1, Enazadrem modulates this process, which is implicated in the pathophysiology of neuropathic pain. The analgesic effects of AAK1 inhibitors are thought to be mediated, at least in part, through the potentiation of α2 adrenergic signaling in the spinal cord.

Quantitative Data Summary

The following tables summarize key quantitative data for Enazadrem (LX-9211).

Table 1: In Vitro Potency of Enazadrem

| Target | Assay | IC50 (nM) | Reference |

| AAK1 | Biochemical Kinase Assay | 2 | [5] |

Table 2: Pharmacokinetic Properties of Enazadrem in Preclinical Species

| Species | Route | T1/2 (h) | Oral Bioavailability (%) | Brain/Plasma Ratio | Reference |

| Rat | Oral | 8.8 | 50 | >10 | |

| Dog | Oral | 4.8 | 87 | - | |

| Monkey | Oral | 4.9 | 11 | - |

Table 3: Human Pharmacokinetic Properties of Enazadrem

| Parameter | Value | Reference |

| Half-life (single dose) | 143 - 197 h | |

| Dosing Regimen | Loading dose followed by daily maintenance doses | |

| Food Effect | Minimal |

Experimental Protocols

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the key bipyridine intermediate: 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol.

-

Synthesis of the chiral amino alcohol side chain: (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate.

-

Coupling of the two intermediates and subsequent deprotection to yield Enazadrem (free base).

-

Formation of the phosphate salt.

Protocol 1: Synthesis of 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol

This protocol describes a potential synthetic route to the key bipyridine intermediate.

Step 1a: Synthesis of a suitably substituted pyridine for coupling.

-

Note: The exact starting materials and reaction conditions for this specific intermediate are not detailed in the readily available public literature. The following is a general representation based on common pyridine synthesis methodologies. A dihalopyridine is reacted under conditions to introduce a hydroxyl group and two difluoromethyl groups.

Step 1b: Suzuki Coupling to form the bipyridine core.

-

The substituted pyridine from the previous step is coupled with a suitable pyridine boronic acid or ester derivative under palladium catalysis (e.g., Pd(PPh3)4) in the presence of a base (e.g., Na2CO3 or K2CO3) and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

The reaction mixture is typically heated under an inert atmosphere until completion.

-

Purification is achieved through standard techniques such as column chromatography on silica gel.

Protocol 2: Synthesis of (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate

This protocol outlines the preparation of the chiral amino alcohol side chain.

-

(S)-2-amino-2,4-dimethylpentan-1-ol is reacted with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to facilitate the reaction.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The product is isolated and purified by extraction and/or column chromatography.

Protocol 3: Synthesis of Enazadrem (Free Base)

This protocol describes the coupling of the bipyridine and amino alcohol intermediates.

-

Mitsunobu Reaction: 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol is reacted with (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate under Mitsunobu conditions.

-

This typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous aprotic solvent like THF or DCM.

-

The reaction is typically run at or below room temperature.

-

Upon completion, the Boc-protected precursor is isolated and purified.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol).

-

After neutralization and workup, the Enazadrem free base is obtained and can be purified by column chromatography or crystallization.

Protocol 4: Synthesis of this compound

This protocol details the formation of the phosphate salt.

-

Enazadrem free base is dissolved in a suitable solvent, such as isopropanol.[1]

-

A solution of phosphoric acid in the same or a compatible solvent is added dropwise to the solution of the free base.[1]

-

The resulting mixture is stirred, and the this compound salt typically precipitates out of solution.

-

The solid is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final product.

Visualizations

Signaling Pathway of AAK1 in Neuropathic Pain

Caption: AAK1 phosphorylates the AP-2 complex, promoting endocytosis and influencing pain signaling.

Experimental Workflow for this compound Synthesis

Caption: Synthetic route to this compound from key intermediates.

References

- 1. US20230357182A1 - Solid forms of (s)-1-((2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine and salts thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Phosphate-Lowering Agents in In Vivo Animal Models of Kidney Disease

Disclaimer: Extensive searches for "Enazadrem Phosphate" did not yield any specific information regarding its use in in vivo animal models of kidney disease, its mechanism of action, or any associated preclinical data. The following application notes and protocols are therefore generalized for a hypothetical phosphate-lowering agent and are based on established methodologies in the field of nephrology research. These guidelines are intended for researchers, scientists, and drug development professionals.

Application Notes

Scientific Background

Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function. A common and serious complication of advanced CKD is hyperphosphatemia, an abnormally high level of phosphate in the blood.[1][2] As glomerular filtration rate (GFR) declines, the kidneys' ability to excrete dietary phosphate is impaired, leading to its accumulation.[1]

Hyperphosphatemia is a key driver in the pathogenesis of CKD-Mineral and Bone Disorder (CKD-MBD), a systemic syndrome encompassing abnormalities in mineral and bone metabolism and extraskeletal calcification.[2] Elevated phosphate levels contribute to vascular calcification, cardiovascular disease, secondary hyperparathyroidism, and renal osteodystrophy, and are strongly associated with increased mortality risk in CKD patients.[1][3]

The management of hyperphosphatemia is a critical therapeutic goal in CKD. Current strategies include dietary phosphate restriction and the use of phosphate binders that sequester dietary phosphate in the gastrointestinal tract.[4][5] However, these approaches have limitations, including significant pill burden and potential side effects, leading to poor patient adherence.[6] Consequently, there is a significant unmet need for novel therapeutic agents that can effectively control serum phosphate levels. A promising new class of drugs is intestinal phosphate absorption inhibitors, which target specific transport mechanisms in the gut.[7]

Therapeutic Rationale for a Novel Phosphate-Lowering Agent

A novel phosphate-lowering agent, such as a selective inhibitor of intestinal phosphate transport, would offer a new therapeutic paradigm. By directly blocking the uptake of phosphate from the diet, such an agent could potentially:

-

Effectively lower serum phosphate levels in CKD patients.

-

Reduce the pill burden and improve adherence compared to traditional binders.

-

Ameliorate the downstream consequences of hyperphosphatemia, including vascular calcification and secondary hyperparathyroidism.

-

Improve cardiovascular and survival outcomes in the CKD population.

The evaluation of such an agent in preclinical animal models of CKD is a crucial step in its development pathway, allowing for the assessment of efficacy, safety, and mechanism of action.

Data Presentation: Key Efficacy Endpoints

The efficacy of a phosphate-lowering agent in animal models of kidney disease is assessed through a variety of biochemical and histological endpoints.

Table 1: Common In Vivo Models for CKD and Hyperphosphatemia

| Model | Induction Method | Key Characteristics | Species |

|---|---|---|---|

| Adenine-Induced Nephropathy | Dietary administration of adenine (e.g., 0.2-0.75% in feed). | Induces tubulointerstitial nephritis and fibrosis through the formation of 2,8-dihydroxyadenine crystals in renal tubules. Mimics key features of human CKD, including elevated serum creatinine, BUN, and phosphate. | Rat, Mouse |

| 5/6 Nephrectomy (Subtotal Nephrectomy) | Surgical removal of one kidney and ligation of branches of the renal artery or surgical excision of two-thirds of the remaining kidney. | Reduces renal mass, leading to hyperfiltration, glomerular hypertension, glomerulosclerosis, and progressive decline in renal function. | Rat, Mouse |

| Cisplatin-Induced Nephrotoxicity | Repeated low-dose intraperitoneal injections of cisplatin.[1][7] | Causes renal proximal tubular cell injury, inflammation, and fibrosis, mimicking drug-induced nephropathy and the transition from acute kidney injury (AKI) to CKD.[1][7] | Mouse, Rat |

Table 2: Key Biochemical and Histological Efficacy Endpoints

| Parameter | Method of Measurement | Rationale for Assessment |

|---|---|---|

| Serum Phosphate | Colorimetric assay | Primary efficacy endpoint to confirm phosphate-lowering effect. |

| Serum Creatinine & BUN | Autoanalyzer (e.g., Cobas 8000) | Standard markers of overall kidney function.[2] |

| Urine Protein/Creatinine Ratio | ELISA/Colorimetric assay | Marker of glomerular injury and proteinuria. |

| Serum FGF23 (Fibroblast Growth Factor 23) | ELISA | Key phosphaturic hormone that is elevated early in CKD and linked to adverse outcomes.[1] |

| Serum PTH (Parathyroid Hormone) | ELISA | Assesses the impact on secondary hyperparathyroidism. |

| Kidney Histology (H&E, Masson's Trichrome) | Microscopic examination of fixed and stained kidney sections | To evaluate tubulointerstitial fibrosis, inflammation, and crystal deposition. |

| Vascular Calcification (Von Kossa stain) | Microscopic examination of stained aorta/other vascular beds | To assess the effect on extraskeletal calcification, a major complication of hyperphosphatemia. |

Experimental Protocols

Protocol 1: Induction of Adenine-Induced CKD in Rats

This protocol describes the induction of chronic kidney disease and hyperphosphatemia in rats using an adenine-rich diet, a widely used and reproducible model.

Materials:

-

Male Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Standard rodent chow

-

Adenine (Sigma-Aldrich)

-

Custom diet containing 0.75% (w/w) adenine

-

Metabolic cages for urine collection

Procedure:

-

Acclimatization: House animals in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with free access to standard chow and water.

-

Baseline Measurements: Prior to induction, record body weight and collect baseline blood and 24-hour urine samples for analysis of key biochemical parameters (see Table 2).

-

CKD Induction: Switch the diet of the experimental group to the custom chow containing 0.75% adenine. The control group continues to receive standard chow. Provide all animals with free access to water.

-

Monitoring: Monitor the animals daily for signs of distress, and record body weight and food intake 2-3 times per week. Adenine-fed animals typically exhibit weight loss.

-

Disease Progression: Continue the adenine diet for 2 to 4 weeks. The duration can be adjusted to achieve the desired severity of kidney disease.

-

Confirmation of Disease: At the end of the induction period, collect blood and urine to confirm the development of CKD (e.g., significantly elevated serum creatinine, BUN, and phosphate compared to the control group).

Protocol 2: Efficacy Evaluation of a Hypothetical Phosphate-Lowering Agent

This protocol outlines the steps to evaluate the therapeutic efficacy of a novel phosphate-lowering agent in the established adenine-induced CKD rat model.

Materials:

-

Adenine-induced CKD rats (from Protocol 1)

-

Control (healthy) rats

-

Hypothetical phosphate-lowering agent

-

Vehicle control (e.g., sterile water, saline, or as appropriate for the test compound)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, serum separator tubes)

-

Tissue harvesting and fixation supplies (4% paraformaldehyde, PBS)

Procedure:

-

Group Allocation: Following confirmation of CKD, randomly assign the adenine-fed rats into two groups:

-

Vehicle Group: Receives the vehicle control.

-

Treatment Group: Receives the hypothetical phosphate-lowering agent.

-

A group of healthy, age-matched rats receiving vehicle should be maintained as a non-diseased control group.

-

-

Dosing:

-

Administer the phosphate-lowering agent and vehicle daily via oral gavage. The dose and frequency should be determined from prior pharmacokinetic/pharmacodynamic studies.

-

Treatment should be administered at the same time each day.

-

-

Treatment Period: The treatment duration is typically 4 to 8 weeks, depending on the study objectives.

-

Sample Collection:

-

Collect blood samples (e.g., via tail vein or saphenous vein) at regular intervals (e.g., every 2 weeks) and at the end of the study to monitor serum parameters.

-

Place animals in metabolic cages for 24-hour urine collection at baseline and at the end of the study.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals according to approved institutional guidelines.

-

Perform a final, comprehensive blood collection via cardiac puncture.

-

Harvest kidneys and aorta. One kidney should be fixed in 4% paraformaldehyde for histological analysis, and the other can be snap-frozen for molecular or protein analysis. The aorta should be fixed for assessment of vascular calcification.

-

Analyze all collected samples for the efficacy endpoints listed in Table 2.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

References

- 1. ccjm.org [ccjm.org]

- 2. Strategies for Phosphate Control in Patients With CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 4. youtube.com [youtube.com]

- 5. Phosphate enemas and GFR decline: it's premature to sound the alarm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [gsrs.ncats.nih.gov]

Enazadrem Phosphate (VX-147): Application Notes and Protocols for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Introduction